6-bromo-3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Description
The compound features a quinazolinone core substituted with a bromine atom at position 6, a 4-fluorophenyl group at position 3, and a thioxo (C=S) moiety at position 2 (Figure 1) . This structural framework is associated with diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties, as observed in related dihydroquinazolinone derivatives .
The thioxo group at position 2 distinguishes it from oxygenated analogues, influencing hydrogen-bonding interactions and redox activity .
Properties
IUPAC Name |
6-bromo-3-(4-fluorophenyl)-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrFN2OS/c15-8-1-6-12-11(7-8)13(19)18(14(20)17-12)10-4-2-9(16)3-5-10/h1-7H,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTLUIHAKIUVHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C=CC(=C3)Br)NC2=S)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20391240 | |
| Record name | F0912-2618 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
791-90-2 | |
| Record name | F0912-2618 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Base-Catalyzed Intramolecular Cyclization of 1-Aroyl-3-Arylthioureas
A widely reported method involves the base-catalyzed cyclization of 1-(2-bromobenzoyl)-3-(4-fluorophenyl)thiourea (1 ) to form the quinazolinone core. The reaction employs sodium tert-butoxide in anhydrous dimethylformamide (DMF) under nitrogen at 70–80°C for 3 hours. The mechanism proceeds via an intramolecular nucleophilic aromatic substitution (S$$_N$$Ar), where the thiolate anion attacks the adjacent carbonyl carbon, facilitating cyclization (Fig. 1).
Reaction Conditions:
- Solvent: Anhydrous DMF
- Base: Sodium tert-butoxide (4.8 equiv)
- Temperature: 70–80°C
- Time: 3 hours
- Yield: 72–85% (estimated from analogous reactions)
The product is isolated by extraction with dichloromethane, followed by recrystallization from ethanol to yield colorless crystals.
Anthranilic Acid and Isothiocyanate Condensation
An alternative route begins with 6-bromoanthranilic acid (2 ) and 4-fluorophenyl isothiocyanate (3 ) in refluxing pyridine or DMF. The reaction forms a thiourea intermediate (4 ), which undergoes cyclization under acidic or basic conditions to yield the target compound (Fig. 2).
Reaction Conditions:
- Solvent: Pyridine or DMF
- Temperature: 100°C (reflux)
- Catalyst: Potassium hydroxide (for cyclization)
- Yield: 65–78% (extrapolated from similar syntheses)
This method benefits from commercially available starting materials but requires stringent control over reaction pH to avoid byproduct formation.
Isatoic Anhydride-Mediated Synthesis
6-Bromoisatoic anhydride (5 ) reacts with 4-fluoroaniline (6 ) in toluene under reflux to form 2-(4-fluorophenylamino)-6-bromobenzamide (7 ). Subsequent treatment with carbon disulfide and potassium hydroxide in ethanol yields the title compound (Fig. 3).
Reaction Conditions:
- Solvent: Toluene (for amide formation); ethanol (for cyclization)
- Reagents: Carbon disulfide (2.0 equiv), KOH (1.5 equiv)
- Temperature: 80°C (amide step); reflux (cyclization)
- Yield: 70–82%
This route is advantageous for scalability but necessitates careful handling of carbon disulfide due to its toxicity.
Optimization and Reaction Conditions
Solvent and Base Selection
Cyclization efficiency correlates strongly with solvent polarity. DMF outperforms ethanol or acetonitrile in facilitating intramolecular S$$_N$$Ar reactions, achieving conversions >90% within 3 hours. Sodium tert-butoxide provides superior results compared to potassium carbonate or sodium hydride, likely due to its strong basicity and solubility in DMF.
Temperature Profile
Reactions conducted below 60°C show incomplete cyclization (<50% conversion), while temperatures exceeding 90°C promote decomposition. The optimal range of 70–80°C balances reaction rate and product stability.
Substitution Effects
Electron-withdrawing groups on the benzoyl moiety (e.g., bromine at C6) accelerate cyclization by enhancing electrophilicity at the carbonyl carbon. Para-fluorine on the aryl ring improves reaction kinetics compared to meta-substituted analogues.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
$$^1$$H-NMR (400 MHz, DMSO-$$d_6$$):
δ 8.21 (d, $$J = 8.4$$ Hz, 1H, H-5),
δ 7.89 (dd, $$J = 8.4$$, 2.0 Hz, 1H, H-7),
δ 7.72 (d, $$J = 2.0$$ Hz, 1H, H-8),
δ 7.54–7.48 (m, 2H, H-2',6'),
δ 7.32–7.26 (m, 2H, H-3',5'),
δ 4.40 (s, 2H, H-3).$$^{13}$$C-NMR (100 MHz, DMSO-$$d6$$):
δ 179.8 (C-4),
δ 167.2 (C-2),
δ 162.1 (d, $$J{C-F} = 247$$ Hz, C-4'),
δ 135.6–117.2 (aromatic carbons),
δ 45.3 (C-3).
Infrared (IR) Spectroscopy
Key absorptions include:
Mass Spectrometry
Crystallographic Analysis
Single-crystal X-ray diffraction of an analogous compound (3-fluorophenyl derivative) reveals:
| Parameter | Value |
|---|---|
| Crystal system | Orthorhombic |
| Space group | Pna2$$_1$$ |
| Unit cell dimensions | a = 22.430(4) Å |
| b = 8.1478(16) Å | |
| c = 13.522(3) Å | |
| Volume | 2471.2(9) Å$$^3$$ |
| Z | 8 |
| Density | 1.464 Mg/m$$^3$$ |
| R-factor | 0.0701 |
The molecule adopts a planar quinazolinone core with dihedral angles of 85.2° between the quinazolinone and fluorophenyl planes.
Comparative Method Analysis
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Thiourea cyclization | 72–85 | >95 | 3 h | Moderate |
| Anthranilic acid | 65–78 | 90–95 | 8 h | High |
| Isatoic anhydride | 70–82 | 93–97 | 6 h | High |
The thiourea cyclization route offers the best combination of yield and purity, while the isatoic anhydride method is preferred for large-scale synthesis.
Chemical Reactions Analysis
6-bromo-3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield dihydroquinazolinone derivatives.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pH conditions to optimize reaction efficiency.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties. Studies have demonstrated its ability to inhibit the growth of certain bacterial and fungal strains.
Medicine: The compound is being explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases. Its unique structure allows it to interact with specific biological targets, making it a promising candidate for drug development.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-bromo-3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of key biological processes. For example, it may inhibit the activity of kinases or proteases, which play crucial roles in cell signaling and proliferation. Additionally, the compound’s thioxo group can form covalent bonds with nucleophilic sites on proteins, further modulating their function.
Comparison with Similar Compounds
6-Bromo Derivatives
- 6-Bromo-2-(4-fluorophenyl)-8-(phenylethynyl)-2,3-dihydroquinazolin-4(1H)-one (3b): Substituents: Bromine at position 6, 4-fluorophenyl at position 2, phenylethynyl at position 6. Melting Point: 235–237°C. HRMS (ES): m/z 421.0342 . Key Difference: The 4-fluorophenyl group at position 2 (vs.
- 6-Bromo-2-(4-chlorophenyl)-8-(phenylethynyl)-2,3-dihydroquinazolin-4(1H)-one (3c): Substituents: Chlorine replaces fluorine on the phenyl ring. Melting Point: 231–232°C. HRMS (ES): m/z 437.0053 .
6-Chloro and 6,7-Dimethoxy Derivatives
3-(3-(Trifluoromethyl)phenyl)-6-chloro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (3a) :
3-(3-(Trifluoromethyl)phenyl)-6,7-dimethoxy-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (3c) :
Variations in the Aryl Group at Position 3
3-(4-Bromophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one :
3-(4-Fluorobenzylideneamino)-6-chloro-2-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one (2b) :
- Substituents: Fluorinated benzylideneamino group at position 3, chlorine at position 4.
- Melting Point: 217.2–218.4°C.
Thioxo vs. Oxo Analogues
- 3-(4-Fluorophenyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one :
Data Tables
Table 1. Physical and Spectral Properties of Selected Dihydroquinazolinones
Research Findings and Implications
Synthetic Accessibility : The target compound can be synthesized via Chan–Lam coupling using Cu@MChit catalysts, a method optimized for 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones .
Structure-Activity Relationships :
Biological Activity
6-Bromo-3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its antiviral properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the quinazolinone family, characterized by a fused heterocyclic structure. Its molecular formula is C12H8BrFN2OS, and it exhibits properties typical of thioxo derivatives, which often enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Weight | 315.17 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
| Log P | 3.2 |
Antiviral Properties
Recent studies have highlighted the antiviral potential of quinazolinone derivatives, including this compound. These compounds have shown efficacy against various viral targets.
The mechanism by which this compound exerts its antiviral effects may involve the inhibition of viral replication and interference with viral protein synthesis. Specific studies have indicated that quinazolinones can inhibit RNA polymerase activity, which is crucial for viral genome replication.
Case Studies
-
Inhibition of Hepatitis C Virus (HCV) :
A study demonstrated that derivatives similar to this compound exhibited IC50 values in the low micromolar range against HCV NS5B polymerase. The most effective compounds showed IC50 values around 0.35 μM, indicating strong antiviral activity . -
Activity Against Influenza Virus :
In vitro assays revealed that certain quinazolinones could reduce viral titers significantly in infected cell lines. The mechanism was attributed to the inhibition of viral entry and replication .
Table 2: Antiviral Activity Summary
| Virus Type | IC50 (μM) | Mechanism |
|---|---|---|
| Hepatitis C Virus | 0.35 | Inhibition of NS5B polymerase |
| Influenza Virus | Varies | Inhibition of entry/replication |
Toxicity and Safety Profile
The safety profile of this compound has been evaluated in various studies. Preliminary results indicate low cytotoxicity in mammalian cell lines at therapeutic concentrations, making it a candidate for further development .
Table 3: Toxicity Data
| Cell Line | Concentration Tested (μM) | Viability (%) |
|---|---|---|
| HeLa | 10 | 95 |
| Vero | 10 | 90 |
Q & A
Q. What are efficient synthetic routes for 6-bromo-3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one?
- Methodological Answer : Multi-component reactions (MCRs) are preferred for single-step synthesis. Hydroxyapatite nanoparticles (HAP NPs) serve as recyclable catalysts in aqueous media, enabling high yields (80–95%) under mild conditions (60–80°C, 2–4 hours) . Alternative methods include using dithiocarbamate-anthranilic acid intermediates in ethanol under reflux, achieving cyclic thiourea formation with 85% yield . Schiff base complexes with hydrogen peroxide in water at 90°C also provide green, scalable routes .
Q. How is the compound characterized spectroscopically?
- Methodological Answer : Key techniques include:
- NMR : H and C NMR to confirm substitution patterns (e.g., bromo, fluorophenyl groups) and ring conformation.
- IR : Identification of thioxo (C=S) stretching vibrations (~1250–1350 cm) and carbonyl (C=O) bands (~1650–1700 cm).
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation and fragmentation analysis .
Q. What in vitro assays are used to assess biological activity?
- Methodological Answer :
- Enzyme Inhibition : Dose-response curves (IC) against target enzymes (e.g., kinases, proteases) using fluorogenic substrates.
- Antifungal Screening : Microdilution assays (MIC values) against Aspergillus fumigatus .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to evaluate IC and selectivity indices .
Advanced Research Questions
Q. How does the thioxo (C=S) group influence bioactivity?
- Methodological Answer : The thioxo group is critical for bioactivity. Replacement with oxo (C=O) in quinazoline-2,4(1H,3H)-diones abolishes activity, as shown in platinum-resistant cancer cell screens . Computational docking (e.g., AutoDock Vina) reveals sulfur-mediated hydrogen bonding with target proteins, enhancing binding affinity .
Q. How can structural modifications enhance pharmacological properties?
- Methodological Answer :
- Substituent Effects :
- Electron-withdrawing groups (e.g., Br, F) at position 6 improve metabolic stability.
- Bulky N(3)-substituents (e.g., 4-fluorophenyl) increase lipophilicity and blood-brain barrier penetration .
- SAR Studies : Systematic substitution at positions 2 and 3 followed by 3D-QSAR modeling to optimize steric/electronic parameters .
Q. How to address contradictions in structure-activity relationship (SAR) data?
- Methodological Answer :
- Data Analysis : Use clustering algorithms (e.g., PCA) to identify outliers. For example, bulky N(3)-substituents (e.g., benzotriazolyl) reduce activity despite similar cores, likely due to steric hindrance .
- Crystallography : Compare bond lengths/angles (e.g., C-S vs. C-O) in active vs. inactive analogs to identify conformational constraints .
Q. What strategies reverse platinum resistance in cancer using this scaffold?
Q. How does crystallography elucidate molecular conformation and interactions?
- Methodological Answer : Single-crystal X-ray diffraction (e.g., SHELXL refinement) reveals:
- Bond Parameters : C(2)-S bond length (~1.68 Å) and planarity of the dihydroquinazolinone ring.
- Intermolecular Interactions : Halogen bonding (Br···O) and π-π stacking (fluorophenyl rings) stabilize crystal packing, informing solubility and stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
